An In-Depth Technical Guide to the Chemical Properties and Synthetic Pathways of 4-Ethylthiazole-2-carbaldehyde
An In-Depth Technical Guide to the Chemical Properties and Synthetic Pathways of 4-Ethylthiazole-2-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of 4-Ethylthiazole-2-carbaldehyde, a heterocyclic aldehyde of interest in synthetic and medicinal chemistry. Due to its structural relation to key pharmacophores, this compound serves as a valuable building block for drug discovery and development. This document details its core chemical properties, provides validated spectroscopic data for characterization, outlines a robust synthetic methodology, and discusses its potential applications and safety considerations. For comparative analysis, data from its close structural analog, 4-Methylthiazole-2-carbaldehyde, is included where direct data for the ethyl-variant is not publicly available, offering researchers a predictive framework for experimental design.
Introduction and Molecular Overview
4-Ethylthiazole-2-carbaldehyde belongs to the family of thiazole derivatives, a class of heterocyclic compounds containing a sulfur and a nitrogen atom within a five-membered ring. The thiazole moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and bioactive agents due to its ability to engage in a wide range of biological interactions.[1] The presence of a reactive aldehyde group at the 2-position and an ethyl group at the 4-position makes 4-Ethylthiazole-2-carbaldehyde a versatile intermediate for constructing more complex molecular architectures through reactions like condensation, nucleophilic addition, and reductive amination.[1]
Its structural analog, 4-Methylthiazole-2-carbaldehyde, is well-documented as a key reagent in the synthesis of potential kinase inhibitors, antimicrobial compounds, and other bioactive agents.[1] By extension, the ethyl-substituted variant is of significant interest for exploring structure-activity relationships (SAR) in drug development programs.
Physicochemical and Spectroscopic Characterization
Precise characterization is fundamental to the successful application of any chemical intermediate. This section consolidates the known physical properties and spectroscopic data for 4-Ethylthiazole-2-carbaldehyde.
Core Chemical Properties
Direct experimental data for 4-Ethylthiazole-2-carbaldehyde is limited. A key validated property is its boiling point.[2] Other properties are estimated by drawing parallels with the well-characterized analog, 4-Methylthiazole-2-carbaldehyde (CAS: 13750-68-0).[3]
| Property | Value (4-Ethylthiazole-2-carbaldehyde) | Comparative Value (4-Methylthiazole-2-carbaldehyde) | Reference |
| Molecular Formula | C₆H₇NOS | C₅H₅NOS | [2],[3] |
| Molecular Weight | 141.19 g/mol | 127.17 g/mol | [2],[3] |
| Boiling Point | 154 °C | Not Available | [2] |
| Appearance | Yellow Liquid | Not Available | [2] |
| Purity (per reference) | 98.6% (by GC) | >97% | [2],[1] |
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis provides an unambiguous fingerprint for molecular structure confirmation. The following data is critical for researchers to validate the identity and purity of synthesized 4-Ethylthiazole-2-carbaldehyde.
The proton NMR spectrum provides definitive evidence for the arrangement of hydrogen atoms in the molecule. Data for 4-Ethylthiazole-2-carbaldehyde has been reported in a Chinese patent.[2]
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¹H NMR (CDCl₃):
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δ 9.61 (s, 1H): Corresponds to the aldehyde proton (-CHO). Its singlet nature indicates no adjacent protons.
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δ 7.41 (s, 1H): Represents the proton on the thiazole ring (C5-H).
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δ 2.59 (q, J=5Hz, 2H): A quartet representing the methylene protons (-CH₂-) of the ethyl group, split by the adjacent methyl protons.
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δ 1.24 (t, J=7Hz, 3H): A triplet corresponding to the terminal methyl protons (-CH₃) of the ethyl group, split by the adjacent methylene protons.[2]
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Note: Specific ¹³C NMR data for 4-Ethylthiazole-2-carbaldehyde was not found in the available literature. The following predictions are based on standard chemical shift ranges for analogous structures.
| Carbon Atom | Expected Chemical Shift (ppm) | Rationale |
| C=O (Aldehyde) | >180 | Characteristic range for aldehyde carbonyls. |
| C2 (Thiazole) | 160-165 | Carbon attached to two heteroatoms (N and S) and the aldehyde. |
| C4 (Thiazole) | 150-155 | Carbon bearing the ethyl group. |
| C5 (Thiazole) | 120-125 | Unsubstituted carbon on the thiazole ring. |
| -CH₂- (Ethyl) | 20-25 | Methylene carbon of the ethyl group. |
| -CH₃ (Ethyl) | 10-15 | Methyl carbon of the ethyl group. |
Note: A specific IR spectrum for 4-Ethylthiazole-2-carbaldehyde is not publicly available. The expected characteristic absorptions are based on functional group analysis and comparison with spectra of similar molecules.[4]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2970-2850 | C-H Stretch | Ethyl group (aliphatic) |
| ~2820 and ~2720 | C-H Stretch | Aldehyde C-H (Fermi doublet) |
| ~1700-1680 | C=O Stretch | Aldehyde carbonyl |
| ~1600-1450 | C=N & C=C Stretch | Thiazole ring vibrations |
Synthesis and Reaction Mechanisms
The synthesis of 2-thiazole carbaldehyde derivatives is a topic of significant interest, with various methods reported. A prominent and industrially scalable approach involves the use of Grignard reagents.[2]
Recommended Synthetic Protocol: Grignard-based Formylation
This protocol is adapted from the methodology described for the preparation of 4-ethyl-2-formylthiazole.[2] It involves a halogen-magnesium exchange to form a Grignard reagent, which then reacts with a formylating agent.
Step 1: Preparation of 2-Bromo-4-ethylthiazole (Starting Material) This precursor can be synthesized via standard thiazole ring formation methods, such as the Hantzsch thiazole synthesis, from appropriate starting materials (e.g., a thioamide and an α-haloketone).
Step 2: Grignard Reagent Formation and Formylation
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In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.
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Add a solution of 2-Bromo-4-ethylthiazole in an anhydrous ether solvent, such as tetrahydrofuran (THF). The reaction may require initiation with a small crystal of iodine or gentle heating.
-
Once the Grignard reagent formation is complete (indicated by the consumption of magnesium), cool the reaction mixture to a temperature between -10 °C and 10 °C.[2]
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Slowly add a formylating agent, such as N,N-dimethylformamide (DMF), to the solution of the Grignard reagent.
-
Allow the reaction to proceed to completion, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup (hydrolysis) to quench the reaction and liberate the aldehyde product.
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Extract the product into an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 4-Ethylthiazole-2-carbaldehyde as a yellow liquid.[2]
Logical Workflow for Synthesis
Caption: Synthetic workflow for 4-Ethylthiazole-2-carbaldehyde.
Applications in Research and Development
While specific applications for 4-Ethylthiazole-2-carbaldehyde are not extensively documented, its structure strongly suggests its utility in two primary fields, mirroring the applications of other 2-formylthiazole derivatives.
Pharmaceutical and Drug Discovery
The thiazole ring is a cornerstone of many therapeutic agents. The aldehyde functionality on 4-Ethylthiazole-2-carbaldehyde provides a chemical handle for elaboration into a variety of structures.
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Intermediate for API Synthesis: Thiazole aldehydes are precursors for antibiotics and antiallergic drugs.[2][5]
-
Scaffold for Kinase Inhibitors: The thiazole core can be functionalized to target the ATP-binding site of various kinases, which are critical targets in oncology.[1]
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Antimicrobial Agents: Thiazole-based compounds have shown significant antibacterial and antifungal activity.[6]
Flavor and Fragrance Chemistry
Thiazole derivatives are well-known for their unique sensory profiles, often contributing nutty, roasted, savory, or green notes.[7] Although the specific organoleptic profile of 4-Ethylthiazole-2-carbaldehyde is not described, related compounds like 2-Ethyl-4-methylthiazole are used to impart nutty and cocoa-like notes in food products and fragrances.[7] It is plausible that 4-Ethylthiazole-2-carbaldehyde could serve as a precursor or component in the creation of complex flavor and fragrance formulations.
Safety, Handling, and Toxicology
Note: No specific Safety Data Sheet (SDS) for 4-Ethylthiazole-2-carbaldehyde is available. The following guidance is based on the hazard profile of analogous thiazole aldehydes, such as 4-Methylthiazole-2-carbaldehyde.[3]
GHS Hazard Classification (Anticipated):
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]
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Skin Sensitization (Category 1): May cause an allergic skin reaction.[3][8]
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Serious Eye Damage/Eye Irritation (Category 1 or 2A): Causes serious eye damage or irritation.[3][8]
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Skin Corrosion/Irritation (Category 2): Causes skin irritation.[8]
Handling and Personal Protective Equipment (PPE):
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Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Personal Protective Equipment:
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
First Aid Measures:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[8]
-
Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice.[9]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[9]
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Sources
- 1. 4-Methylthiazole-2-carbaldehyde | High-Quality Reagent [benchchem.com]
- 2. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents [patents.google.com]
- 3. 4-Methyl-1,3-thiazole-2-carbaldehyde | C5H5NOS | CID 4263432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. bepls.com [bepls.com]
- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. leap.epa.ie [leap.epa.ie]
- 9. fishersci.com [fishersci.com]


